molecular formula C10H10BrFMgO2 B6333886 4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide, 0.25M in tetrahydrofuran CAS No. 1187164-26-6

4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide, 0.25M in tetrahydrofuran

Cat. No. B6333886
CAS RN: 1187164-26-6
M. Wt: 285.39 g/mol
InChI Key: HQZDLVWXLCONRY-UHFFFAOYSA-M
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Description

4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide, 0.25M in tetrahydrofuran (4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF) is a versatile reagent used in synthetic organic chemistry for the preparation of various organofluorine compounds. It is a useful reagent for the synthesis of organofluorine compounds due to its low toxicity, high reactivity, and low cost. This reagent is also known as Magnesium(II) bromide 4-(1,3-dioxan-2-yl)-3-fluorophenyl (MgBr/THF).

Scientific Research Applications

4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF is widely used in synthetic organic chemistry for the preparation of various organofluorine compounds. It is also used in the synthesis of various drugs, such as fluorinated steroids and nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, it is used in the synthesis of fluorinated amino acids, peptides, and nucleotides.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF is based on its ability to transfer a fluorine atom from the 4-fluorophenol to the magnesium bromide, resulting in the formation of the organofluorine compound. This reaction is facilitated by the presence of the THF solvent, which serves as a nucleophile and helps in the transfer of the fluorine atom.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF are largely unknown due to its limited use in research and clinical applications. However, it is known to be non-toxic and non-irritant, making it a safe reagent for laboratory use.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF for laboratory experiments are its low toxicity, high reactivity, and low cost. It is also easy to use and can be stored for long periods of time without degradation. However, it is important to note that this reagent is not suitable for the synthesis of compounds that are sensitive to the presence of fluorine atoms, as it may cause unwanted side reactions.

Future Directions

Since 4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF is a versatile reagent with many potential applications in synthetic organic chemistry, there are many possible future directions for research. These include the development of new synthetic methods utilizing this reagent, the synthesis of new organofluorine compounds, and the exploration of its potential applications in medicinal chemistry. Additionally, further research could be conducted to determine the biochemical and physiological effects of this reagent and to evaluate its safety for use in clinical applications.

Synthesis Methods

4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF can be synthesized by reacting 4-fluorophenol with magnesium bromide in the presence of anhydrous tetrahydrofuran (THF). The reaction is conducted at room temperature and typically requires a few hours for completion. The reaction is shown in the equation below:
4-Fluorophenol + MgBr2 (THF)2 → 4-(1,3-Dioxan-2-yl)-3-fluorophenyl MgBr/THF

properties

IUPAC Name

magnesium;2-(2-fluorobenzene-4-id-1-yl)-1,3-dioxane;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FO2.BrH.Mg/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10;;/h1,4-5,10H,3,6-7H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZDLVWXLCONRY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=C(C=[C-]C=C2)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFMgO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101226422
Record name Bromo[4-(1,3-dioxan-2-yl)-3-fluorophenyl]magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187164-26-6
Record name Bromo[4-(1,3-dioxan-2-yl)-3-fluorophenyl]magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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